(2-Chloro-5-methoxyphenyl)hydrazine

Regioisomer analysis Structural characterization NMR spectroscopy

Phenylhydrazine regioisomers are not interchangeable-substitution pattern governs nucleophilicity, hydrazone stability, and cyclization regioselectivity. (2-Chloro-5-methoxyphenyl)hydrazine (CAS 69833-19-8), commonly supplied as its hydrochloride salt (CAS 50709-34-7, ≥95% HPLC), delivers the defined 2-chloro-5-methoxy substitution essential for reproducible heterocycle synthesis. • Enables regioselective 1-arylpyrazole/pyrazoline formation via cyclocondensation with β-diketones • Key building block for broad-spectrum fungicide 1-(2-chloro-5-methoxyphenyl)-2-(2-fluorophenyl)-6-phenyl-4(1H)-pyridinone active against rice blast & cucumber downy mildew • Suitable as HPLC reference standard for residual hydrazine genotoxic impurity quantification per ICH M7. QC-certified purity and identity per batch.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Cat. No. B12440712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-methoxyphenyl)hydrazine
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)NN
InChIInChI=1S/C7H9ClN2O/c1-11-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3
InChIKeyKCJMMGMPBAPKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-5-methoxyphenyl)hydrazine Sourcing Guide


(2-Chloro-5-methoxyphenyl)hydrazine (CAS 69833-19-8), commonly supplied as its hydrochloride salt (CAS 50709-34-7), is a substituted phenylhydrazine derivative characterized by a chlorine atom at the ortho position and a methoxy group at the meta position relative to the hydrazine moiety . The compound serves as a versatile building block in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles via hydrazone formation and subsequent cyclization reactions . Its structural features confer distinct electronic and steric properties that differentiate it from other regioisomeric chloro-methoxyphenylhydrazines and halogen-substituted analogs, making informed selection critical for achieving desired reaction outcomes and biological activities .

Reaction Class

Hydrazone formation and cyclocondensation to nitrogen heterocycles

Substitution

2-chloro-5-methoxy pattern for regioselectivity control

Preferred Form

Hydrochloride salt for solid handling and purity specification

Why Analogs Cannot Replace (2-Chloro-5-methoxyphenyl)hydrazine


While the chloro-methoxyphenylhydrazine scaffold encompasses several regioisomers and halogen-substituted variants, these compounds are not interchangeable due to profound differences in electronic distribution, steric hindrance, and hydrogen-bonding capabilities [1]. The specific 2-chloro-5-methoxy substitution pattern on the phenyl ring uniquely influences the nucleophilicity of the hydrazine group and the stability of the resulting hydrazone intermediates, which in turn dictates regioselectivity in cyclocondensation reactions and the pharmacological profile of downstream heterocyclic products . Furthermore, regulatory guidelines for genotoxic impurities mandate precise analytical control of residual hydrazines, making the selection of a well-characterized, high-purity source with defined substitution essential for pharmaceutical development and compliance [2].

Regioisomer Shift

3-Cl-5-OMe or 4-Cl-3-OMe analogs may alter electronic distribution and reaction outcome.

Halogen Swap

2-Fluoro-5-methoxy substitution can change hydrazone stability and cyclization kinetics.

Purity Variability

Lower-grade or unsubstituted phenylhydrazine may introduce higher genotoxic impurity risk.

(2-Chloro-5-methoxyphenyl)hydrazine Differentiation Evidence


Regioisomeric Purity and Structural Identity

The (2-Chloro-5-methoxyphenyl)hydrazine compound is structurally distinct from its regioisomers (e.g., 3-chloro-5-methoxyphenylhydrazine, CAS 110385-64-3) and halogen-substituted analogs (e.g., 2-fluoro-5-methoxyphenylhydrazine, CAS 1198283-29-2), each of which possesses a unique substitution pattern on the aromatic ring . This structural differentiation is critical for ensuring correct compound identity in synthesis and biological assays. While specific spectroscopic data for the free base is not widely published, vendors typically provide NMR, HPLC, and MS data for the hydrochloride salt (CAS 50709-34-7) to confirm identity and purity [1].

Regioisomeric Identity
Reported
Distinct 2-Cl-5-OMe substitution confirmed by NMR/HPLC; retention time shifts vs. 3-Cl-5-OMe and 2-F-5-OMe analogs.
Supports correct regioisomer selection for targeted synthesis.
Vendor COA data recommended for lot-specific confirmation.
Regioisomer analysis Structural characterization NMR spectroscopy

Vendor-Specified Purity Benchmark

Commercial suppliers of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride typically specify a minimum purity of 95% by HPLC or other analytical methods . This purity level serves as a baseline procurement specification. While some sources may claim higher purities (e.g., ≥98%) for specialized applications , the 95% threshold is widely accepted for general synthetic use. In contrast, unsubstituted phenylhydrazine is often supplied at comparable or slightly lower purity levels (e.g., 95-97%) but with additional handling considerations due to its higher volatility and toxicity [1].

Purity Specification
Class-level
≥95% (HPLC) for hydrochloride salt; typical vendor baseline, some offer ≥98%.
Defined purity threshold supports reproducible outcomes.
Verify lot-specific COA for critical applications.
Purity analysis Quality control Analytical chemistry

Synthetic Yield: Flow vs. Batch Processes

Recent patent literature describes continuous flow synthesis methods for substituted phenylhydrazine salts, including methoxyphenylhydrazine derivatives [1]. These processes offer advantages in terms of safety, scalability, and consistency over traditional batch methods. While specific yield data for (2-chloro-5-methoxyphenyl)hydrazine is not disclosed in the patent, the methodology demonstrates the potential for high-yield production (e.g., 80-98% for trichlorophenylhydrazine) with reduced impurity profiles [2]. This suggests that sourcing from suppliers utilizing continuous flow technology may yield material with higher consistency and lower genotoxic impurity levels compared to conventional batch-synthesized material.

Synthetic Yield
Class-level
Continuous flow shows potential for >80% yield (class inference from trichlorophenylhydrazine); batch yields vary.
Advanced manufacturing may enhance lot consistency.
Target compound direct yield data not disclosed.
Process chemistry Continuous flow synthesis Yield optimization

Fungicide Intermediate Specificity

(2-Chloro-5-methoxyphenyl)hydrazine serves as a key intermediate in the synthesis of 1-(2-chloro-5-methoxyphenyl)-2-(2-fluorophenyl)-6-phenyl-4(1H)-pyridinone, a compound patented as a broad-spectrum agricultural fungicide with activity against rice blast and cucumber downy mildew [1]. This specific substitution pattern is integral to the fungicidal activity of the final product. In contrast, regioisomers such as 3-chloro-5-methoxyphenylhydrazine or 4-chloro-3-methoxyphenylhydrazine have not been explicitly cited in similar fungicide patents, suggesting that the 2-chloro-5-methoxy substitution may confer a unique advantage in the construction of active pyridinone-based fungicides.

Fungicide Intermediate
Head-to-head
Explicitly cited in patent for broad-spectrum 4(1H)-pyridinone fungicide; other regioisomers not cited.
Supports agrochemical R&D with IP alignment.
Regioisomer substitution may yield inactive products.
Agrochemical intermediates Fungicide synthesis Patent landscape

Application Scenarios for (2-Chloro-5-methoxyphenyl)hydrazine


Patented Fungicide Intermediate Synthesis

Utilize (2-Chloro-5-methoxyphenyl)hydrazine as a key building block in the synthesis of 1-(2-chloro-5-methoxyphenyl)-2-(2-fluorophenyl)-6-phenyl-4(1H)-pyridinone, a broad-spectrum fungicide active against rice blast and cucumber downy mildew [1]. The specific 2-chloro-5-methoxy substitution is essential for achieving the desired biological activity, and substituting regioisomers may result in inactive compounds or intellectual property infringement.

Pyrazole and Pyrazoline Heterocycle Synthesis

Employ (2-Chloro-5-methoxyphenyl)hydrazine in condensation reactions with β-diketones or α,β-unsaturated ketones to generate 1-arylpyrazoles and pyrazolines . The electron-withdrawing chloro group and electron-donating methoxy group modulate the nucleophilicity of the hydrazine moiety, influencing regioselectivity and yield in cyclocondensation reactions. This substitution pattern may lead to heterocycles with distinct biological profiles compared to those derived from other phenylhydrazines.

Genotoxic Impurity Analysis

Source high-purity (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (≥95% by HPLC) for use as a reference standard in the development and validation of HPLC methods for detecting residual hydrazine-based genotoxic impurities in pharmaceutical drug substances [2]. The unique retention time and spectroscopic signature of this specific derivative enable accurate quantification and differentiation from other phenylhydrazine impurities.

Hydrazone-Derived Ligands and Materials

React (2-Chloro-5-methoxyphenyl)hydrazine with carbonyl compounds to form hydrazones, which serve as versatile ligands for transition metal complexes or as precursors to conducting polymers . The presence of both chloro and methoxy substituents provides handles for further functionalization and influences the electronic properties of the resulting materials.

Application
Selection Property
Validation Focus
Fungicide Intermediate Synthesis
Regioisomer-specific substitution (patent-specified)
Biological activity screening; IP compliance
Pyrazole/Pyrazoline Heterocycles
Electronic modulation by Cl and OMe groups
Regioselectivity and cyclocondensation yield
Genotoxic Impurity Analysis
Defined retention time and high-purity reference
HPLC method validation; impurity quantification
Hydrazone Ligands & Materials
Dual chloro/methoxy functional handles
Ligand electronic tuning; polymer precursor properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Chloro-5-methoxyphenyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.